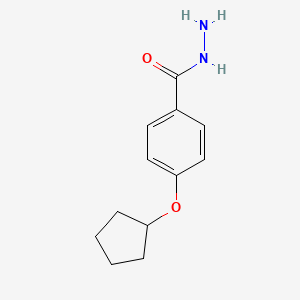

4-(Cyclopentyloxy)benzohydrazide

Description

Significance of the Benzohydrazide (B10538) Scaffold in Contemporary Chemical Research

The benzohydrazide moiety is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. nih.govresearchgate.net This structural motif is considered a "privileged" scaffold, meaning it is capable of binding to a variety of biological targets, leading to a wide array of pharmacological effects. The inherent chemical properties of the benzohydrazide group, including its ability to form hydrogen bonds and its conformational flexibility, contribute to its promiscuous binding capabilities.

Benzohydrazide derivatives have been reported to exhibit a broad spectrum of biological activities, including:

Antimicrobial properties: Many benzohydrazide derivatives have shown potent activity against various strains of bacteria and fungi. researchgate.netresearchgate.net

Anticancer activity: Certain derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.

Anticonvulsant effects: The scaffold has been explored for its potential in developing new treatments for epilepsy. nih.gov

Anti-inflammatory action: Some benzohydrazide compounds have shown promise as anti-inflammatory agents.

Enzyme inhibition: A significant area of research has focused on the ability of benzohydrazides to inhibit the activity of enzymes such as urease, which is implicated in various pathological conditions. nih.gov

The structural versatility of the benzohydrazide scaffold allows for the synthesis of a vast library of derivatives, where modifications to the benzene (B151609) ring or the hydrazide group can fine-tune the biological activity. This makes the benzohydrazide core an attractive starting point for the design and discovery of new drugs. nih.gov

Overview of Prior Academic Investigations into Substituted Benzohydrazides

The academic exploration of substituted benzohydrazides is extensive, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. These investigations aim to understand the structure-activity relationships (SAR) of this class of compounds, which is crucial for the rational design of more potent and selective therapeutic agents.

One area of focus has been the synthesis of Schiff bases of benzohydrazides. For instance, the condensation of 4-chlorobenzohydrazide with various aromatic aldehydes has yielded Schiff bases that were screened for their antimicrobial and antioxidant activities. researchgate.net Another study detailed the synthesis of chalcone-like benzohydrazide derivatives from natural products like vanillin (B372448) and wintergreen oil, which were then evaluated for their potential as antibacterial agents. researchgate.net

The introduction of different substituents on the benzene ring has been shown to have a significant impact on the biological activity of benzohydrazide derivatives. For example, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and evaluated as urease inhibitors, with some compounds showing greater potency than the standard drug. nih.gov In a separate study, benzohydrazide derivatives bearing a 4-aminoquinazoline moiety were found to be effective agricultural fungicides. nih.gov

The following table provides a summary of research findings for selected substituted benzohydrazide derivatives:

Interactive Data Table: Research Findings on Substituted Benzohydrazide Derivatives| Derivative Name | Substituent(s) | Investigated Activity | Key Finding |

| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | 4-Chloro, 3,4-dimethoxybenzylidene | Antimicrobial | Showed inhibitory effect on S. aureus, E. coli, and A. niger. researchgate.net |

| (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | 4-Chloro, thiophen-2-ylmethylene | Antimicrobial | Demonstrated marked antifungal potential. researchgate.net |

| N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives | 4-tert-butyl, various benzylidene groups | Urease Inhibition | Some derivatives showed potent urease inhibitory activity. nih.gov |

| Benzohydrazide-4-aminoquinazoline derivatives | 4-aminoquinazoline | Fungicidal | Exhibited extraordinary fungicidal activities against agricultural phytopathogenic fungi. nih.gov |

These studies underscore the importance of the substituents on the benzohydrazide scaffold in determining the nature and potency of the biological activity.

Rationale for In-Depth Academic Investigation of 4-(Cyclopentyloxy)benzohydrazide

While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known properties of the benzohydrazide scaffold and related alkoxy-substituted compounds.

The primary motivation for the synthesis and study of this compound stems from the vast therapeutic potential of the benzohydrazide core. As established in the preceding sections, the benzohydrazide moiety is a proven pharmacophore. The systematic exploration of novel derivatives is a logical and well-established strategy for the discovery of new drug candidates.

The specific focus on the 4-(Cyclopentyloxy) substituent is driven by the desire to explore new chemical space and to modulate the physicochemical properties of the benzohydrazide scaffold in a novel way. Alkoxy groups, in general, are known to influence a molecule's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The cyclopentyloxy group is a relatively bulky and lipophilic moiety. Its introduction at the 4-position of the benzene ring is hypothesized to:

Enhance membrane permeability: The increased lipophilicity imparted by the cyclopentyloxy group could facilitate the passage of the molecule across biological membranes, potentially leading to improved bioavailability.

Introduce novel binding interactions: The unique size and shape of the cyclopentyl ring may allow for specific steric interactions with the binding sites of target proteins, potentially leading to enhanced potency or a novel mechanism of action.

Explore new structure-activity relationships: The synthesis and biological evaluation of this compound would contribute to a deeper understanding of the SAR of the benzohydrazide class of compounds. By comparing its activity to other 4-substituted benzohydrazides, researchers can elucidate the role of the size, shape, and lipophilicity of the substituent at this position.

In essence, the investigation of this compound represents a rational step in the ongoing quest to develop new and improved therapeutic agents based on the versatile benzohydrazide scaffold. The unique structural features of this compound warrant its synthesis and thorough biological evaluation to uncover its potential pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyloxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-14-12(15)9-5-7-11(8-6-9)16-10-3-1-2-4-10/h5-8,10H,1-4,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJAVLKWVIUIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopentyloxy Benzohydrazide and Its Analogues

Conventional Synthetic Routes and Precursors

Conventional methods for synthesizing benzohydrazides are well-established and widely used due to their reliability and straightforward nature. These routes typically begin with a substituted benzoic acid or its corresponding ester, which is then converted to the hydrazide. For 4-(cyclopentyloxy)benzohydrazide, the synthesis logically starts from 4-hydroxybenzoic acid, which is first etherified to introduce the cyclopentyloxy group, followed by conversion to the hydrazide.

Ester Aminolysis Approaches for Benzohydrazide (B10538) Formation

A cornerstone of benzohydrazide synthesis is the aminolysis of esters. chemistrysteps.com This nucleophilic acyl substitution reaction involves the treatment of an ester, such as methyl or ethyl 4-(cyclopentyloxy)benzoate, with a hydrazine (B178648) derivative. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the alkoxy group (e.g., methoxy (B1213986) or ethoxy) is eliminated as an alcohol, yielding the desired benzohydrazide. youtube.com

The general mechanism for ester aminolysis is a two-step process: nucleophilic addition followed by elimination. Although the alkoxy group is a poorer leaving group compared to a halide, the reaction can be driven to completion, often by using an excess of hydrazine or by removing the alcohol byproduct. chemistrysteps.com The precursor ester, ethyl 4-(cyclopentyloxy)benzoate, can be prepared by the Williamson ether synthesis, reacting ethyl 4-hydroxybenzoate (B8730719) with a cyclopentyl halide in the presence of a base. Another approach involves the esterification of 4-(cyclopentyloxy)benzoic acid. prepchem.comnih.gov

Reaction with Hydrazine Hydrate (B1144303) for Hydrazide Synthesis

Hydrazine hydrate is the most commonly employed reagent for the conversion of esters to hydrazides. nih.govthepharmajournal.com The synthesis of various benzohydrazide analogues, such as 4-methoxybenzoylhydrazide and 4-(t-Bu)benzohydrazide, has been successfully achieved by refluxing the corresponding methyl or ethyl ester with hydrazine hydrate in a suitable solvent, typically methanol (B129727) or ethanol (B145695). nih.govnih.gov The reaction time can vary from a few hours to over ten hours, depending on the specific substrate and reaction conditions. mdpi.comnih.gov For instance, the synthesis of 4-methoxybenzoylhydrazide from methyl 4-methoxybenzoate (B1229959) involves refluxing with hydrazine hydrate for 2 hours. nih.gov Similarly, piperidine (B6355638) and morpholine-containing hydrazides have been synthesized by refluxing the respective amino acid esters with hydrazine hydrate for several hours. nih.gov The resulting hydrazide often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.govchemmethod.com

Green Chemistry Approaches in Benzohydrazide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, have been applied to the synthesis of benzohydrazides.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chemmethod.com In the synthesis of benzohydrazides, microwave-assisted methods have been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. thepharmajournal.comchemmethod.com For example, the synthesis of 4-hydroxybenzohydrazide from ethyl 4-hydroxybenzoate and hydrazine hydrate, which typically takes several hours of reflux, can be completed in just 3 minutes under microwave irradiation at 180 watts, with a reported yield of 93%. chemmethod.comchemmethod.com This rapid and efficient method highlights the potential of microwave-assisted synthesis for the large-scale production of benzohydrazides. thepharmajournal.com

Ultrasonic-Assisted Synthetic Methodologies for Sustainable Production

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. While specific examples for this compound are not detailed in the provided context, the synthesis of other hydrazides, such as 2-Hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide, has been successfully carried out using ultrasonication. biointerfaceresearch.com This method offers a sustainable alternative to conventional heating, often leading to shorter reaction times and higher yields. thepharmajournal.com

Optimization of Reaction Conditions and Yields in Benzohydrazide Synthesis

The efficiency and yield of benzohydrazide synthesis are influenced by several factors, including the choice of solvent, reaction temperature, and the use of catalysts. nih.govchemmethod.com For conventional methods involving hydrazine hydrate, polar protic solvents like methanol and ethanol are commonly used, and the reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate. nih.govchemmethod.com

The optimization of microwave-assisted synthesis often involves adjusting the power and irradiation time. For instance, in the synthesis of 4-hydroxybenzohydrazide derivatives, the reaction time under microwave irradiation ranged from 3 to 8 minutes at a power of 180-360 watts. chemmethod.com In some cases, the use of a catalyst can also be beneficial. For example, the aminolysis of esters can be catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which can lead to high yields under mild, solvent-free conditions. researchgate.netnih.gov The optimization of these parameters is crucial for developing scalable and cost-effective synthetic routes for this compound and its analogues.

Below is a table summarizing the reaction conditions for the synthesis of various benzohydrazide analogues.

| Precursor | Reagent | Method | Solvent | Reaction Time | Yield (%) | Reference |

| Methyl 4-methoxybenzoate | Hydrazine hydrate | Reflux | Methanol | 2 hours | - | nih.gov |

| Ethyl 4-hydroxybenzoate | Hydrazine hydrate | Reflux | Ethanol | 2 hours | 65 | chemmethod.comchemmethod.com |

| Ethyl 4-hydroxybenzoate | Hydrazine hydrate | Microwave (180W) | - | 3 minutes | 93 | chemmethod.comchemmethod.com |

| Methyl 4-(t-Bu)benzoate | Hydrazine hydrate | Reflux | Methanol | 3-4 hours | - | nih.gov |

| 4-aminobenzoic acid esters | Hydrazine hydrate | Stirring | Ethanol | 12 hours | - | nih.gov |

Chemical Reactivity and Derivatization of 4 Cyclopentyloxy Benzohydrazide

Formation of Schiff Bases (Hydrazones) from Aldehydes and Ketones

A cornerstone of benzohydrazide (B10538) chemistry is the condensation reaction with carbonyl compounds. thepharmajournal.combiointerfaceresearch.com 4-(Cyclopentyloxy)benzohydrazide readily reacts with a wide array of aldehydes and ketones to form the corresponding N-acylhydrazones, which are a specific class of Schiff bases. nih.govnih.gov This reaction is a reliable method for forming a stable carbon-nitrogen double bond (C=N). nih.gov

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. numberanalytics.comlibretexts.org The resulting hydrazone structure incorporates the 4-(cyclopentyloxy)benzoyl group, the newly formed azomethine group (-CH=N-), and the residue from the original carbonyl compound. nih.gov For instance, the reaction with substituted benzaldehydes yields N'-benzylidene-4-(cyclopentyloxy)benzohydrazides. nih.govmdpi.com

Reaction Scheme:

this compound + R-CHO/R₂C=O → 4-(Cyclopentyloxy)benzoylhydrazone + H₂O

This transformation is widely employed due to the high yields and the often crystalline nature of the hydrazone products, which simplifies their purification. biomedgrid.com

The formation of hydrazones from hydrazides and carbonyl compounds is a well-established reaction in organic chemistry, proceeding through a nucleophilic addition-elimination mechanism. numberanalytics.comlibretexts.org The process is typically catalyzed by the presence of a small amount of acid. numberanalytics.com

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the this compound acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comlibretexts.org This step leads to the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom within the carbinolamine intermediate. This step facilitates the subsequent elimination of water. numberanalytics.com

Dehydration: The protonated hydroxyl group is eliminated as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the final hydrazone product. numberanalytics.com The elimination of water is often the rate-determining step of the reaction.

The reaction is pH-dependent; while acid catalysis is beneficial, highly acidic conditions can protonate the hydrazide, rendering it non-nucleophilic and thus inhibiting the reaction. scispace.com

The reactivity of the carbonyl compound and the stability of the resulting hydrazone are significantly influenced by the electronic nature of the substituents on the reacting aldehyde or ketone.

Reactivity:

Electron-withdrawing groups on the aromatic ring of an aldehyde generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide and thus accelerating the reaction rate.

Electron-donating groups have the opposite effect, decreasing the electrophilicity of the carbonyl carbon and potentially slowing down the condensation reaction. nih.gov

Steric hindrance around the carbonyl group can also impede the reaction. Bulky substituents on the aldehyde or ketone can hinder the approach of the hydrazide nucleophile, reducing the reaction rate.

Stability: Hydrazones are generally more stable than the corresponding imines (formed from primary amines) due to the inductive effect of the adjacent nitrogen atom. scispace.comresearchgate.net However, their stability can be modulated by various factors:

Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring derived from the aldehyde can enhance the stability of the hydrazone. nih.gov Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) may be unfavorable for the stability of certain hydrazone derivatives. nih.gov

pH: Hydrazones are susceptible to hydrolysis back to their parent hydrazide and carbonyl compound, particularly under acidic conditions. scispace.comresearchgate.net The rate of hydrolysis is generally acid-catalyzed. scispace.com

Conjugation: Increased conjugation in the hydrazone structure, for example, when formed from aromatic aldehydes, contributes to its stability through π-electron delocalization. researchgate.net

| Substituent on Aldehyde/Ketone | Electronic Effect | Effect on Reaction Rate | Effect on Hydrazone Stability | Example Groups |

|---|---|---|---|---|

| Electron-Withdrawing | -I, -M | Increases | Generally Increases | -NO₂, -CF₃, -Br, -Cl nih.gov |

| Electron-Donating | +I, +M | Decreases | Generally Decreases | -CH₃, -OCH₃, -OH nih.gov |

Synthesis of Metal Complexes and Coordination Compounds

Benzohydrazides and their N-acylhydrazone derivatives are highly valued ligands in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. bohrium.comdoi.orgresearchgate.net The this compound molecule and its hydrazone derivatives possess multiple donor atoms (typically nitrogen and oxygen), allowing them to bind to metal centers in various modes. biomedgrid.comresearchgate.net

The synthesis of these metal complexes generally involves reacting this compound or its pre-formed hydrazone derivative with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent. rsc.orgeurjchem.com The resulting complexes often exhibit distinct colors, magnetic properties, and geometries depending on the metal ion and the ligand-to-metal ratio. researchgate.net

The utility of this compound and its derivatives as ligands stems from their flexible and multidentate nature. The core benzohydrazide structure can exist in keto-enol tautomeric forms, which influences its coordination behavior.

Keto Form: In its neutral keto form, the benzohydrazide can act as a bidentate ligand , coordinating to a metal ion through the carbonyl oxygen and the nitrogen atom of the -NH₂ group to form a stable five-membered chelate ring. researchgate.net

Enol Form: Upon deprotonation (typically in the presence of a base or upon complexation), the hydrazide can switch to its enol form. This deprotonated enolate form also acts as a bidentate ligand, binding through the enolic oxygen and the imine nitrogen atom. edu.krd

When converted to hydrazones, the number of potential donor sites increases. The acyl-hydrazone moiety (-C=N-NH-C=O-) is a key structural motif that provides at least two coordination sites: the imine nitrogen and the carbonyl oxygen. nih.gov Depending on the structure of the aldehyde or ketone used, additional donor atoms (e.g., a hydroxyl group on a salicylaldehyde (B1680747) derivative) can be introduced, allowing the ligand to act in a tridentate manner. rsc.org This versatility allows for the design of ligands that can satisfy the specific coordination number and geometric preferences of different metal ions. biomedgrid.com

The coordination geometry of the metal center in complexes derived from benzohydrazide ligands is determined by the coordination number of the metal and the nature of the ligand. csbsju.edu Common geometries observed for these types of complexes include octahedral, square planar, and tetrahedral. biomedgrid.comresearchgate.netedu.krd

| Coordination Number | Geometry | Description | Typical Metal Ions |

|---|---|---|---|

| 6 | Octahedral | The metal ion is at the center of an octahedron, bonded to six donor atoms. This is a very common geometry for transition metal complexes. edu.krd | Co(II), Mn(II), Fe(III), Ni(II) eurjchem.comedu.krdwordpress.com |

| 4 | Square Planar | The metal ion is at the center of a square, bonded to four donor atoms in the same plane. researchgate.net | Ni(II), Cu(II), Pt(II) researchgate.netrsc.org |

| 4 | Tetrahedral | The metal ion is at the center of a tetrahedron, bonded to four donor atoms. researchgate.net | Zn(II), Co(II) biomedgrid.comdoi.org |

| 5 | Square Pyramidal / Trigonal Bipyramidal | These geometries are adopted by five-coordinate complexes and are often structurally similar. csbsju.edu | Cu(II), Co(II) researchgate.net |

Techniques such as single-crystal X-ray diffraction provide definitive structural information, including bond lengths and angles, confirming the coordination geometry. rsc.org Spectroscopic methods like IR, UV-Vis, and NMR are used to infer the mode of ligand binding. For example, a shift in the C=O stretching frequency in the IR spectrum upon complexation indicates the involvement of the carbonyl oxygen in coordination. researchgate.net

Further Derivatization Reactions

Beyond the formation of hydrazones and metal complexes, the benzohydrazide functional group is a precursor for the synthesis of various heterocyclic compounds. These reactions often involve cyclization of an intermediate derived from the hydrazide.

Synthesis of 1,3,4-Oxadiazoles: Benzohydrazides can be cyclized to form 1,3,4-oxadiazole (B1194373) rings. This can be achieved by reacting the benzohydrazide with reagents like carbon disulfide or by the oxidative cyclization of the corresponding N-acylhydrazone.

Synthesis of 1,2,4-Triazoles: Reaction of benzohydrazides with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized under basic conditions to form 1,2,4-triazole-5-thiones. thepharmajournal.com

Acetylation: The hydrazide moiety can undergo acetylation reactions. Depending on the reaction conditions, acetylation can occur at the terminal nitrogen or potentially at other sites if the molecule is in its enol form. researchgate.net

These derivatization reactions highlight the role of this compound as a versatile building block for accessing a wide range of more complex molecular architectures.

Synthesis of Heterocyclic Systems Incorporating the Benzohydrazide Moiety

Benzohydrazides are highly versatile building blocks in heterocyclic synthesis due to the presence of two adjacent nitrogen nucleophiles. They are commonly employed to construct a variety of five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

1,3,4-Oxadiazoles: One of the most common transformations of benzohydrazides is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. This can be achieved through several routes:

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) leads to the formation of the oxadiazole ring.

Reaction with Acid Chlorides: Acylation of the terminal nitrogen with an acid chloride, followed by cyclodehydration of the resulting N,N'-diacylhydrazine intermediate, also yields 1,3,4-oxadiazoles.

Reaction with Carbon Disulfide: In the presence of a base, benzohydrazides react with carbon disulfide to form a dithiocarbazate salt, which can be cyclized to a mercapto-oxadiazole. This can be further functionalized.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from benzohydrazides can be accomplished through various strategies:

Reaction with Isothiocyanates: The reaction of a benzohydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. Subsequent base-catalyzed cyclization provides 1,2,4-triazole-5-thiones.

Reaction with Amidines or Imidates: Condensation with amidines or related compounds can also lead to the formation of the 1,2,4-triazole ring system.

Pyrazoles: While less direct, benzohydrazides can be precursors to pyrazole (B372694) derivatives. For instance, reaction with a 1,3-dicarbonyl compound under acidic or basic conditions can lead to the formation of N-acyl pyrazoles.

The table below summarizes these potential transformations for this compound.

| Target Heterocycle | Typical Reagent(s) | General Reaction Conditions | Potential Product |

| 1,3,4-Oxadiazole | R-COOH / POCl₃ | Heating | 2-R-5-(4-cyclopentyloxyphenyl)-1,3,4-oxadiazole |

| 1,2,4-Triazole-5-thione | R-NCS | Base-catalyzed cyclization | 4-R-3-(4-cyclopentyloxyphenyl)-1H-1,2,4-triazole-5(4H)-thione |

| Pyrazole | R-COCH₂COR' | Acid or base catalysis | 1-Acyl-3,5-disubstituted pyrazole |

Functional Group Transformations and Modifications at the Hydrazide Nitrogen

The nucleophilic nature of the hydrazide nitrogen atoms allows for a range of functional group transformations, primarily at the more sterically accessible and more nucleophilic terminal -NH₂ group.

Formation of Hydrazones: The most characteristic reaction of the terminal hydrazide nitrogen is its condensation with aldehydes and ketones. This reaction is typically catalyzed by a small amount of acid and results in the formation of stable N'-benzylidene or N'-alkylidene benzohydrazones. These hydrazones are often crystalline solids and serve as important intermediates for further synthetic elaborations or as final products in their own right.

Acylation and Sulfonylation: The nitrogen atoms of the hydrazide can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated HCl. Acylation typically occurs at the terminal nitrogen, leading to N,N'-diacylhydrazine derivatives.

Alkylation: Direct alkylation with alkyl halides can be less specific and may lead to mixtures of mono- and poly-alkylated products at either nitrogen atom. The reaction outcome is often dependent on the nature of the alkylating agent and the reaction conditions.

The following table outlines potential functional group transformations at the hydrazide nitrogen of this compound.

| Transformation | Reagent | Reaction Type | Potential Product |

| Hydrazone Formation | R-CHO (Aldehyde) | Condensation | N'-(R-benzylidene)-4-(cyclopentyloxy)benzohydrazide |

| Acylation | R-COCl (Acid Chloride) | Nucleophilic Acyl Substitution | N'-acyl-4-(cyclopentyloxy)benzohydrazide |

| Sulfonylation | R-SO₂Cl (Sulfonyl Chloride) | Nucleophilic Substitution | N'-sulfonyl-4-(cyclopentyloxy)benzohydrazide |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Molecular Conformation, Bond Lengths, and Bond Angles

The molecular structure of 4-(cyclopentyloxy)benzohydrazide consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with a hydrazide group (-CONHNH₂) and a cyclopentyloxy group (-OC₅H₉), respectively. The conformation of the benzohydrazide (B10538) moiety is of particular interest. In analogous structures, the non-hydrogen atoms of the benzohydrazide group tend to be nearly coplanar. However, some deviation from planarity is often observed, particularly at the terminal nitrogen atom of the hydrazide group and the atoms of the alkoxy substituent.

The bond lengths within the hydrazide group are characteristic of their respective bond orders. For instance, the C=O double bond is expected to have a length of approximately 1.24 Å, while the N-N single bond is typically around 1.42 Å. The C-N bond of the amide linkage generally exhibits a length of about 1.33 Å, indicating some double bond character due to resonance. The bond angles around the carbonyl carbon and the nitrogen atoms are anticipated to be close to the ideal 120° for sp² hybridized centers, with slight deviations due to steric and electronic effects. The cyclopentyloxy group is expected to adopt a stable envelope or twist conformation.

Table 1: Predicted Bond Lengths and Angles for the Benzohydrazide Moiety of this compound (based on analogous structures)

| Bond/Angle | Predicted Value |

| C=O Bond Length | ~ 1.24 Å |

| C-N Bond Length | ~ 1.33 Å |

| N-N Bond Length | ~ 1.42 Å |

| O=C-N Angle | ~ 122° |

| C-N-N Angle | ~ 118° |

Intermolecular Hydrogen Bonding Networks and Crystal Packing Analysis

A defining feature of the crystal structure of benzohydrazides is the extensive network of intermolecular hydrogen bonds. The hydrazide functional group, with its N-H donor and C=O and -NH₂ acceptor sites, is primed for forming robust hydrogen bonding motifs. It is highly probable that this compound molecules in the solid state are interconnected through N-H···O and N-H···N hydrogen bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution and for probing its dynamic behavior.

Advanced 1D (¹H, ¹³C) and 2D NMR Techniques for Structural Assignment

While a complete experimental NMR dataset for this compound is not available, the expected chemical shifts can be predicted based on data from its precursor, 4-(cyclopentyloxy)benzoic acid, and known values for the hydrazide moiety.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as two doublets in the aromatic region (around 6.9-7.8 ppm) due to the para-substitution pattern. The proton of the O-CH group of the cyclopentyloxy ring would likely be a multiplet further upfield. The methylene (B1212753) protons of the cyclopentyl ring will appear as complex multiplets. The protons of the hydrazide group (-CONHNH₂) are expected to give rise to broad singlets, with the chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbonyl carbon of the hydrazide group is expected to resonate at a downfield chemical shift (around 165-170 ppm). The aromatic carbons will appear in the range of approximately 115-160 ppm, with the carbon attached to the oxygen of the cyclopentyloxy group being the most deshielded. The carbons of the cyclopentyloxy group will have characteristic shifts in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH (ortho to -OR) | ~ 6.9 | ~ 115 |

| Aromatic CH (ortho to -CO) | ~ 7.8 | ~ 129 |

| Aromatic C (ipso to -OR) | - | ~ 160 |

| Aromatic C (ipso to -CO) | - | ~ 125 |

| Cyclopentyloxy O-CH | Multiplet | ~ 80 |

| Cyclopentyloxy CH₂ | Multiplets | ~ 24, ~ 33 |

| C=O | - | ~ 167 |

| -CONH- | Broad singlet | - |

| -NH₂ | Broad singlet | - |

2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. chemicalbook.com

Conformational Analysis and Tautomerism Elucidation via NMR

In solution, benzohydrazides can exhibit conformational isomerism due to restricted rotation around the C-N amide bond and the N-N bond. nih.gov NMR spectroscopy, particularly through variable-temperature studies and the analysis of nuclear Overhauser effects (NOEs), can provide insights into the preferred conformations and the energy barriers to rotation. For N-acylhydrazones, which are closely related, syn- and anti- conformers with respect to the C-N bond have been characterized in solution. nih.gov

Furthermore, the hydrazide functional group has the potential to exhibit keto-enol tautomerism, where a proton can migrate from the nitrogen to the carbonyl oxygen to form an iminol tautomer (-C(OH)=N-NH₂). While the keto form is generally predominant for simple hydrazides, the equilibrium can be influenced by solvent polarity and temperature. researchgate.net High-resolution NMR spectroscopy is a sensitive technique for detecting the presence of different tautomers in solution, as they would give rise to distinct sets of signals. The absence of additional signal sets in typical NMR spectra of benzohydrazides suggests that the keto tautomer is the overwhelmingly dominant species under normal conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of these groups provide a characteristic "fingerprint" of the molecule.

The most prominent features in the FTIR spectrum are expected to be the absorptions related to the hydrazide moiety. A strong absorption band corresponding to the C=O stretching vibration of the amide group is anticipated in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear as multiple bands in the range of 3100-3400 cm⁻¹. The N-H bending vibration of the -NH₂ group typically gives a band around 1620-1650 cm⁻¹, which may sometimes overlap with the C=O stretch.

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching vibration of the ether linkage in the cyclopentyloxy group is expected to produce a strong band in the 1200-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclopentyl ring will be observed below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretching | 3100 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | > 3000 | Medium |

| C-H (Aliphatic) | Stretching | < 3000 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amine) | Bending | 1620 - 1650 | Medium |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium-Variable |

| C-O (Ether) | Stretching | 1200 - 1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of molecules. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. This is crucial for confirming the identity of a synthesized compound like this compound and distinguishing it from other potential isomers or impurities.

The analysis provides a high-resolution mass-to-charge ratio (m/z) for the molecular ion, which can be compared against the theoretical exact mass calculated from its molecular formula (C₁₂H₁₆N₂O₂). Modern techniques like electrospray ionization (ESI) are commonly used, which typically observe the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺.

Exact Mass Determination

The theoretical exact mass of the neutral molecule this compound (C₁₂H₁₆N₂O₂) is 220.1212 u. In a typical HRMS experiment, the observed mass would be for an ionized form.

Table 1: HRMS Data for this compound Adducts

| Ion Species | Molecular Formula | Calculated Exact Mass (u) |

| [M+H]⁺ | [C₁₂H₁₇N₂O₂]⁺ | 221.1285 |

| [M+Na]⁺ | [C₁₂H₁₆N₂O₂Na]⁺ | 243.1104 |

| [M+K]⁺ | [C₁₂H₁₆N₂O₂K]⁺ | 259.0843 |

In addition to exact mass determination, HRMS provides detailed information about the compound's structure through the analysis of its fragmentation patterns. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a unique fragmentation spectrum is generated. The masses of the resulting fragment ions can be precisely measured, allowing for the deduction of the structural components lost. For this compound, key fragmentation pathways would involve the cleavage of the ether linkage, the amide bond, and the N-N bond.

Predicted Fragmentation Patterns

Key fragmentations would include:

Loss of the cyclopentyl group: Cleavage of the C-O bond in the ether linkage.

Loss of the cyclopentyloxy group: Cleavage of the aryl-O bond.

Cleavage of the N-N bond: A characteristic fragmentation for hydrazides.

Formation of the benzoyl cation: Cleavage of the C-N bond in the amide group.

Table 2: Predicted Major Fragments of this compound in HRMS

| Fragment Ion | Proposed Structure / Neutral Loss | Theoretical Exact Mass (u) |

| [C₇H₅O]⁺ | Benzoyl cation | 105.0335 |

| [C₁₂H₁₅O₂]⁺ | Loss of N₂H₂ | 191.1067 |

| [C₇H₇O₂]⁺ | 4-Hydroxybenzoyl cation (following rearrangement) | 123.0441 |

| [C₁₂H₁₆N₂O]⁺ | Loss of Oxygen | 204.1257 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. libretexts.org Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, absorb light at characteristic wavelengths. libretexts.org

The structure of this compound contains a substituted benzene ring and a carbohydrazide (B1668358) group (-CONHNH₂), which together form a conjugated system. This system is the primary chromophore responsible for its UV absorption profile. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. slideshare.net

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this compound, these are associated with the aromatic ring and the C=O double bond. The conjugation between the benzene ring and the carbonyl group lowers the energy gap for this transition, shifting the absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems.

n → π* Transitions: This type of transition involves promoting a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms) to an antibonding π* orbital. slideshare.net These transitions are generally of lower energy and intensity than π → π* transitions and appear at longer wavelengths.

The cyclopentyloxy group acts as an auxochrome. While not a chromophore itself, its oxygen atom possesses lone pairs of electrons that can interact with the π-system of the benzene ring, typically causing a slight shift in the absorption maxima and an increase in absorption intensity. The UV-Vis spectrum, therefore, provides empirical evidence for the electronic conjugation present within the molecule. Based on similar benzohydrazide structures, characteristic absorption bands can be predicted. sebhau.edu.lymu-varna.bgresearchgate.net

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength (λmax) Range |

| π → π | Benzene Ring & C=O (Conjugated System) | 240 – 280 nm |

| n → π | Carbonyl Group (C=O) | 280 – 320 nm |

| π → π* | Benzene Ring (E2-band) | 200 – 220 nm |

Computational Chemistry and Theoretical Studies of 4 Cyclopentyloxy Benzohydrazide and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely applied to molecules like benzohydrazide (B10538) derivatives to calculate their geometric and electronic properties. nih.govnih.gov The ground state geometries of these compounds are typically optimized using a hybrid functional, such as B3LYP, combined with a suitable basis set. nih.govnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity and stability. nih.govaimspress.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy for excitation. nih.gov This energy gap provides clear insights into the charge-transfer interactions that can occur within the molecule. nih.gov For benzohydrazide derivatives, DFT calculations are used to determine the energies of these orbitals. aimspress.com This analysis helps in understanding the electronic transitions and the potential sites for electrophilic and nucleophilic attacks. The distribution of HOMO and LUMO orbitals across the molecular structure indicates the regions most likely to be involved in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzohydrazide Derivatives (Illustrative Data) Note: The following data is illustrative of typical values found for related structures in computational studies and not specific to 4-(Cyclopentyloxy)benzohydrazide itself.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide | -6.15 | -1.78 | 4.37 | nih.gov |

| Temozolomide (related structure) | -7.13 | -2.15 | 4.98 | aimspress.com |

| Phenyl azide (B81097) (related reactant) | -7.2 | -0.3 | 6.9 | nih.gov |

DFT calculations are essential for predicting the energetic stability and reactivity of this compound and its analogs. By optimizing the molecular structure, researchers can find the most stable geometric configuration (the lowest energy state). nih.gov This optimized geometry is the basis for further calculations, such as determining the heat of formation from atomization energies, which is a key indicator of the compound's energetic properties. nih.gov The relative stability of different isomers or conformers can be deduced by comparing their total energies. nih.gov

Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental spectroscopic data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govaimspress.com The comparison between calculated and experimental spectra helps to validate the computational model and aids in the assignment of major vibrational modes. aimspress.com Reactivity predictions are often derived from analyzing parameters like the HOMO-LUMO gap and molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule. aimspress.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). researchgate.net This method is crucial for predicting the biological activity of compounds like this compound by modeling their interactions with specific protein targets. nih.gov

Docking simulations are widely used to screen virtual libraries of compounds against a biological target to identify potential inhibitors. rsc.org For benzohydrazide derivatives, these simulations predict how the molecule might bind within the active site of a target protein, such as an enzyme. nih.govresearchgate.netmdpi.com The process involves generating multiple possible conformations of the ligand within the protein's binding pocket and scoring them based on a function that estimates the binding affinity. plos.org

This in silico screening helps to rationalize the observed biological activity of synthesized compounds and guides the design of new derivatives with potentially improved potency. researchgate.net For instance, studies on related hydrazone derivatives have used docking to explore their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. nih.govnih.gov

A detailed analysis of the docking results reveals the specific binding mode of the ligand. This includes identifying the types of interactions formed between the ligand and the protein's active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The binding affinity is typically quantified by a docking score or binding energy, where a lower energy value indicates a more favorable interaction. researchgate.net

Crucially, these simulations identify the key amino acid residues that are essential for the ligand's binding. mdpi.comnih.gov For example, a docking study might show that the carbonyl oxygen of the benzohydrazide moiety acts as a hydrogen bond acceptor, interacting with a specific amino acid residue like arginine in the target's active site. nih.gov Similarly, the cyclopentyloxy group might fit into a hydrophobic pocket lined with nonpolar amino acid residues. Understanding these key interactions is fundamental for structure-based drug design, allowing chemists to modify the ligand's structure to enhance its binding affinity and selectivity for the target protein. researchgate.net

Table 2: Summary of Molecular Docking Interaction Analysis for Benzohydrazide Derivatives (Illustrative Examples) Note: This table presents examples of findings from docking studies on related benzohydrazide structures to illustrate the type of data generated.

| Ligand Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|---|

| Benzylidene benzohydrazide derivatives | EGFR | -6.69 to -7.74 | - | Not specified | researchgate.net |

| 2-(Benzamido) benzohydrazide derivatives | Acetylcholinesterase (AChE) | Not specified | Tyr341, Tyr124, Trp286, Tyr337 | Pi-Pi stacking, Pi-cation | nih.gov |

| Quinoline analogues (hydrazone-containing) | DNA Gyrase | -18.8 | ARG98, GLY120, SER118 | Hydrogen bonding, Hydrophobic | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide derivatives | Acetylcholinesterase (AChE) | Not specified | Trp84, Phe330 | Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. ijcrt.orgyoutube.com

For benzohydrazide derivatives, QSAR studies correlate their biological activities (e.g., antimicrobial or anticancer) with calculated molecular descriptors. nih.govresearchgate.net These descriptors are numerical values that represent various physicochemical properties of the molecules, such as electronic, steric, and topological features. nih.gov

The process involves several steps:

Data Set Preparation : A series of compounds with known biological activities is selected. nih.gov

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the series. nih.gov

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. ijcrt.orgnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. frontiersin.org

A successful QSAR model can identify which molecular properties are most important for the desired biological effect. For example, a study on bromo-benzohydrazide derivatives found that their antimicrobial activity was best described by an electronic parameter (total energy) and topological parameters (molecular connectivity and Wiener indices). nih.govresearchgate.net Such insights are invaluable for optimizing the structure of lead compounds to enhance their potency.

Development of Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.govnih.gov

For derivatives of benzohydrazide, 2D and 3D-QSAR models have been successfully developed to predict their biological activities. nih.gov In a typical 2D-QSAR study, a set of known active compounds is used as a training set to generate a statistical model. nih.gov This model can then be used to predict the activity of a test set of compounds with a certain degree of accuracy, often measured by the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govfrontiersin.org For instance, a 2D-QSAR model for a series of benzofuroxan (B160326) derivatives, which share structural similarities with benzohydrazides, yielded a model with an R² of 0.90 and a q² of 0.77, indicating good predictive ability. nih.gov

3D-QSAR methods, which consider the three-dimensional properties of molecules, can provide even more detailed insights. These models often highlight the importance of steric and hydrophobic properties in determining biological activity. nih.gov The ultimate goal of these predictive models is to facilitate virtual screening and prioritize the synthesis of compounds with the highest potential for desired biological activity. nih.gov

A well-constructed QSAR model can significantly accelerate the drug development process by allowing for the rapid in silico screening of large compound libraries. nih.govnih.gov

Identification of Key Physicochemical Descriptors Influencing Activity

A crucial aspect of QSAR studies is the identification of key physicochemical descriptors that govern the biological activity of a series of compounds. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

For benzohydrazide derivatives, studies have shown that steric and hydrophobic properties are often key determinants of their activity. nih.gov This suggests that the size, shape, and lipophilicity of the substituents on the benzohydrazide scaffold play a significant role in their interaction with biological targets.

For example, in a study of benzofuroxan derivatives, steric and hydrophobic properties were identified as being crucial for their anti-Trypanosoma cruzi activity. nih.gov Similarly, in a QSAR model for benzodiazepine (B76468) derivatives, the positioning of two H-bond acceptors, two aromatic rings, and a hydrophobic group were found to be the most influential factors for their binding to the GABAA receptor. nih.gov

The identification of these key descriptors provides medicinal chemists with a clear rationale for structural modifications. By systematically altering these properties, it is possible to design new derivatives with enhanced potency and selectivity.

Table 1: Key Physicochemical Descriptors and Their Influence on Activity

| Descriptor Category | Specific Descriptor Examples | Influence on Biological Activity |

| Steric | Molecular Weight, Molar Refractivity, Principal Moments of Inertia | Can influence how well the molecule fits into a binding site. Larger or smaller groups may be favored depending on the target. |

| Hydrophobic | LogP (Partition Coefficient), Hydrophobic Fields | Affects membrane permeability and binding to hydrophobic pockets in target proteins. |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capability, and reactivity. |

This table is a generalized representation based on common physicochemical descriptors used in QSAR studies.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups. nih.govnih.gov

The process begins by identifying a set of active molecules and aligning them to deduce the common features responsible for their activity. nih.gov This resulting pharmacophore model serves as a 3D query for screening large chemical databases to identify novel compounds that possess the desired features and spatial arrangement. nih.govyoutube.com This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

For instance, in the design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the pharmacophoric features of a known inhibitor were used to guide the synthesis of new compounds targeting the multidrug efflux pump (MATE). nih.govsemanticscholar.org This ligand-based approach led to the identification of derivatives with promising antimicrobial activity. nih.govsemanticscholar.org

Pharmacophore models can be refined and validated using techniques like QSAR and molecular docking to improve their predictive power. nih.gov The ultimate aim is to use the pharmacophore model as a blueprint for the design of novel molecules with improved biological activity.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of a ligand and its interactions with a biological target over time. nih.govresearchgate.net This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, offering insights that are not available from static models like docking. nih.gov

In the context of this compound and its derivatives, MD simulations can be used to:

Assess the stability of the ligand's binding pose within the active site of a target protein.

Analyze the flexibility of different parts of the molecule and the protein. mdpi.com

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Predict the relative binding free energies of different derivatives.

For example, MD simulations of benzamide (B126) derivatives have been used to reveal how they bind to the active site of histone deacetylase (HDAC), providing a rationale for their observed antifungal activity. nih.gov Similarly, MD studies on benzylidene derivatives have shown that stable complexes are formed with target proteins, indicating strong binding. mdpi.com By observing the dynamic behavior of the ligand-protein complex, researchers can gain a deeper understanding of the molecular basis of activity and design derivatives with improved binding characteristics.

Mechanistic Investigations of Biological Activities in Vitro and Ex Vivo Focus

Enzyme Inhibition Studies

While the broader class of benzohydrazide (B10538) derivatives has been explored for its potential as enzyme inhibitors, data focusing solely on 4-(Cyclopentyloxy)benzohydrazide is not available in the public domain. The following sections outline the areas where research was conducted, yielding no specific results for the compound .

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

A search for the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) did not yield any specific studies. While other benzohydrazide derivatives, such as those with a trifluoromethyl substituent, have been shown to inhibit these enzymes, the influence of a cyclopentyloxy group at the 4-position of the benzohydrazide scaffold remains uninvestigated. nih.gov

Urease Enzyme Inhibition Pathways

The potential of benzohydrazide derivatives as urease inhibitors is an active area of research. nih.govresearchgate.netsigmaaldrich.comacgpubs.org However, no studies were identified that specifically examined the inhibitory pathway of this compound against the urease enzyme. The structure-activity relationship for this particular substitution pattern is therefore unknown.

Enoyl ACP Reductase and Dihydrofolate Reductase Inhibition

No literature was found describing the inhibition of either enoyl-acyl carrier protein (ACP) reductase or dihydrofolate reductase by this compound.

Quinone Oxidoreductase 2 (NQO2) Modulation Mechanisms

There is no available research on the modulation of quinone oxidoreductase 2 (NQO2) by this compound.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

No research has been published detailing the inhibitory activity of this compound against inosine-5′-monophosphate dehydrogenase (IMPDH).

Receptor Binding Profiling and Ligand-Target Engagement (In Vitro/Ex Vivo)

While specific receptor binding and direct ligand-target engagement studies for this compound are not extensively detailed in the available literature, research on structurally related benzohydrazide and hydrazone scaffolds provides insights into potential biological targets. The hydrazide functional group, R-C(=O)-NH-NH₂, is recognized as a pharmacophore that can participate in forming hydrogen bonds and coordinating with metallic centers in enzymes, making it an effective ligand in coordination chemistry. nih.gov

Studies on various hydrazide-hydrazone derivatives suggest that their antimicrobial properties may stem from strong binding interactions within the active sites of key bacterial enzymes. nih.gov For instance, molecular docking studies on certain N-(benzylidene)benzohydrazides have indicated that their antibacterial potency could be linked to their ability to bind effectively to the DNA gyrase active site. nih.gov Furthermore, research into benzohydrazide and phenylacetamide scaffolds has identified them as putative inhibitors of ParE, a subunit of the bacterial enzyme topoisomerase IV. nih.gov Topoisomerase IV is crucial for the decatenation of daughter chromosomes during cell division, and its inhibition is a validated antibacterial strategy. nih.gov

It is important to note that these findings are for the broader class of hydrazide-containing compounds. Specific in vitro and ex vivo studies are required to definitively identify and characterize the receptor binding profile and target engagement of this compound.

Antimicrobial Activity Studies with Focus on Mechanism of Action

The antimicrobial activity of compounds containing the hydrazide-hydrazone moiety has been a subject of significant research, revealing several potential mechanisms of action. nih.gov These compounds are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.gov

The antibacterial action of hydrazide derivatives is often linked to the disruption of essential bacterial processes. One of the proposed mechanisms is the inhibition of DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. nih.govnih.gov By binding to these enzymes, the compounds can interfere with their function, leading to the cessation of bacterial growth. nih.gov For instance, some 4-aminoquinoline-hydrazone hybrids have been shown to target bacterial DNA gyrase. nih.gov

Another potential mechanism involves the perturbation of bacterial cellular respiration. Antibiotic treatments can have significant downstream effects on bacterial metabolism. nih.govnih.gov While some bactericidal antibiotics accelerate cellular respiration, leading to cell death, bacteriostatic agents are often associated with the suppression of this process. nih.govnih.gov Although direct evidence for this compound is not available, it is plausible that as a hydrazide derivative, it could influence the metabolic state of bacteria, contributing to its antimicrobial effect. nih.govnih.gov

Furthermore, the inhibition of protein synthesis is a known mechanism for some antibiotics that target the bacterial ribosome. nih.gov While specific studies on this compound's effect on ribosomal function are lacking, the broad biological activity of hydrazides suggests that this could be a possible, though yet unconfirmed, avenue of action.

A primary mechanism for the antifungal activity of many heterocyclic compounds, including those with hydrazide moieties, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govrsc.orgnih.govplos.org Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.govplos.org

The key enzyme in this pathway, lanosterol (B1674476) 14α-demethylase (CYP51), is a frequent target for antifungal drugs. nih.gov Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and a lack of ergosterol, impairing fungal cell viability. nih.govmdpi.com Studies on carbohydrazide (B1668358) hybrids have demonstrated their potential to inhibit ergosterol biosynthesis, and this is often validated through molecular docking studies that show favorable interactions with the active site of CYP51. rsc.org

In addition to ergosterol synthesis inhibition, some antifungal hydrazide derivatives may also exert their effects through the induction of reactive oxygen species (ROS). rsc.org An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and contributing to fungal cell death. rsc.org The combination of ergosterol biosynthesis inhibition and ROS induction can result in a potent antifungal effect. rsc.org

Antioxidant Activity Mechanisms (e.g., Radical Scavenging Activity)

The antioxidant properties of various chemical compounds are often attributed to their ability to scavenge free radicals. The hydrazide group in this compound contains nitrogen and oxygen atoms with lone pairs of electrons, which can participate in antioxidant reactions. The mechanism of radical scavenging can occur through several pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.org

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. In the SET mechanism, the antioxidant donates an electron to the free radical, forming a cation radical and an anion. This can be followed by proton transfer, depending on the solvent and pH. nih.govnih.gov

Theoretical studies on compounds with similar functional groups, such as 4-mercaptoimidazole, have shown that the efficiency of radical scavenging and the dominant mechanism can be influenced by the reaction medium. rsc.org For instance, the SET mechanism may be favored in polar, aqueous environments, while the HAT mechanism might dominate in nonpolar, lipidic media. nih.govnih.gov

The antioxidant potential of hydrazone derivatives has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net The presence of electron-donating groups on the aromatic ring can enhance the radical scavenging capacity of these molecules. researchgate.net While specific data for this compound is limited, its chemical structure suggests that it could possess antioxidant activity through these established radical scavenging mechanisms. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Influence of the Cyclopentyloxy Moiety on Molecular Interactions and Bioactivity

The cyclopentyloxy group, an ether linkage of a cyclopentyl ring to the 4-position of the benzene (B151609) ring, is a key feature of the titular compound. This moiety is expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets.

From a structural standpoint, the five-membered cyclopentyl ring is relatively rigid but does possess some conformational flexibility. This constrained flexibility can be advantageous in drug design, as it can help to lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a specific target. The ether linkage provides a degree of rotational freedom, allowing the cyclopentyloxy group to orient itself optimally within a binding site.

In the context of receptor binding, the cyclopentyloxy group would likely engage in van der Waals interactions and hydrophobic contacts within a corresponding hydrophobic pocket of a receptor. The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor, further anchoring the ligand within the binding site. The size and shape of the cyclopentyl ring are also critical; it is larger than a methyl or ethyl group but smaller than a cyclohexyl or a phenyl group, providing a specific steric profile that can be crucial for selective binding.

Impact of Substitutions on the Benzene Ring on Biological Activity and Selectivity

The benzene ring of the benzohydrazide (B10538) scaffold is a common site for chemical modification to modulate biological activity and selectivity. The nature, position, and number of substituents on this ring can dramatically alter the electronic and steric properties of the molecule.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), or halo (e.g., -Cl, -F) groups, can increase the acidity of the N-H protons of the hydrazide and can participate in specific interactions like dipole-dipole or hydrogen bonding. In some series of benzohydrazide derivatives, the presence of strong EWGs has been correlated with enhanced biological activity. For instance, studies on 4-(trifluoromethyl)benzohydrazide derivatives have shown that the strongly electron-withdrawing trifluoromethyl group can be beneficial for certain enzyme inhibitory activities. nih.gov

Electron-donating groups (EDGs) , such as alkoxy (-OR), alkyl (-R), or amino (-NH2) groups, can increase the electron density of the aromatic ring and the basicity of the hydrazide nitrogen atoms. The 4-cyclopentyloxy group in the titular compound is an example of an electron-donating group. Such groups can enhance binding through different mechanisms, potentially improving interactions with electron-deficient regions of a receptor. Research on some benzohydrazide derivatives has indicated that electron-donating groups can positively influence their activity. nih.gov

Steric Effects: The size and position of substituents are critical for fitting into the binding pocket of a target protein.

Positional Isomerism: The position of a substituent (ortho, meta, or para) can drastically affect activity. The para-position, as in 4-(cyclopentyloxy)benzohydrazide, often allows the substituent to extend into a specific sub-pocket of the binding site without causing steric hindrance with the core binding interactions. Studies on various classes of compounds have shown that changing the substituent position can lead to significant changes in selectivity and potency.

The following table summarizes the impact of different substituents on the benzene ring of benzohydrazide analogs from various studies:

| Substituent at 4-position | Effect on Activity (Example Target) | Reference |

| Trifluoromethyl (-CF3) | Increased inhibitory potency (Cholinesterases) | nih.gov |

| Nitro (-NO2) | Increased inhibitory potency (Cholinesterases) | nih.gov |

| Methoxy (B1213986) (-OCH3) | Unfavorable for activity (Cholinesterases) | nih.gov |

| tert-Butyl | Favorable for activity (Urease inhibition) | nih.gov |

Role of the Hydrazide Linkage in Target Engagement and Conformational Flexibility

The hydrazide linkage (-CO-NH-NH2) is a cornerstone of the benzohydrazide scaffold and plays a multifaceted role in its biological activity.

Target Engagement: The hydrazide moiety is rich in hydrogen bond donors (the two -NH2 protons and the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form multiple hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, and threonine. This network of hydrogen bonds can be a major contributor to the binding affinity of the molecule.

Furthermore, the hydrazide group is known to be a good chelator of metal ions. Many enzymes have metal cofactors in their active sites, and the ability of the hydrazide to coordinate with these metals can be a key mechanism of inhibition.

Conformational Flexibility: The single bonds within the hydrazide linker allow for considerable rotational freedom. This conformational flexibility enables the molecule to adopt different shapes, allowing it to adapt to the specific topology of a binding site. This "induced fit" can be crucial for achieving high-affinity binding. However, too much flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. Therefore, a balance between flexibility and rigidity is often sought in drug design.

Strategies for Modulating Selectivity and Potency through Targeted Structural Changes

To optimize the biological profile of a lead compound like this compound, medicinal chemists employ various strategies involving targeted structural modifications.

Modification of the Hydrazide Moiety: The terminal nitrogen of the hydrazide is often a key point for modification. Condensation with various aldehydes or ketones can generate hydrazone derivatives. This strategy not only alters the steric and electronic properties but can also introduce new interaction points. For example, introducing an aromatic ring via a hydrazone linkage can lead to additional π-π stacking interactions with the receptor.

Alteration of the Cyclopentyloxy Group: While the cyclopentyloxy group provides a specific lipophilic and steric profile, its modification can be a viable strategy to fine-tune potency and selectivity. This could involve:

Ring Size Variation: Exploring other cycloalkyl groups like cyclobutyl or cyclohexyl to probe the size of the hydrophobic pocket.

Introduction of Substituents: Adding functional groups to the cyclopentyl ring to create additional interaction points or to alter its metabolic stability.

Replacement with Acyclic Alkoxy Groups: Comparing the activity with linear or branched alkoxy groups to understand the importance of the cyclic constraint.

Systematic Variation of Benzene Ring Substituents: A common approach is to synthesize a library of analogs with different substituents at various positions of the benzene ring. This allows for a systematic exploration of the structure-activity relationship and the identification of the optimal substitution pattern for a given target.

The following table illustrates how targeted changes can modulate potency in benzohydrazide-related structures:

| Structural Modification | Effect on Potency | Example | Reference |

| Formation of Hydrazone with substituted benzaldehyde | Potency can be increased or decreased depending on the substituent | 4-(Trifluoromethyl)benzohydrazide derivatives | nih.gov |

| Variation of alkyl chain length in N-alkylated derivatives | Can significantly impact potency and selectivity | N-tridecyl vs. N-methyl hydrazinecarboxamides | Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC (nih.gov) |

Bioisosteric and Isosteric Replacements in Benzohydrazide Derivatives for Property Optimization

Bioisosteric and isosteric replacements are fundamental strategies in medicinal chemistry to optimize drug-like properties while retaining or improving biological activity.

Bioisosterism refers to the replacement of a functional group with another group that has similar physical and chemical properties, leading to similar biological effects.

Carboxylic Acid Bioisosteres: In some contexts, the hydrazide moiety itself can be considered a bioisostere of a carboxylic acid, offering a different hydrogen bonding pattern and metabolic profile.

Ring Bioisosteres: The benzene ring can be replaced by other aromatic heterocycles like pyridine (B92270), thiophene, or pyrazole (B372694). This can alter the electronic properties, solubility, and metabolic stability of the compound, and may introduce new hydrogen bonding opportunities. For example, replacing a C-H group in the benzene ring with a nitrogen atom to form a pyridine ring can significantly change the molecule's properties.

Isosterism is a more classical concept referring to atoms, ions, or molecules with the same number of atoms and valence electrons. In drug design, this often translates to replacing a group with another of a similar size and shape.

Replacement of the Ether Oxygen: The oxygen atom in the cyclopentyloxy group could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group (-CH2-). These changes would alter the bond angles, polarity, and hydrogen bonding capacity of the linker, which could have a significant impact on binding.

Fluorine as a Bioisostere of Hydrogen: Replacing a hydrogen atom on the cyclopentyl or benzene ring with a fluorine atom is a common strategy. Fluorine is of a similar size to hydrogen but is highly electronegative. This can block metabolic oxidation at that position and can alter the acidity of nearby protons.

The following table provides examples of bioisosteric replacements and their potential impact:

| Original Group | Bioisosteric/Isosteric Replacement | Potential Impact on Properties |

| Benzene Ring | Pyridine, Thiophene | Altered electronics, solubility, metabolism; new H-bonding |

| Ether (-O-) | Thioether (-S-), Methylene (-CH2-) | Altered polarity, bond angles, H-bonding capacity |

| Hydrogen (-H) | Fluorine (-F) | Blocked metabolism, altered electronics |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, improved metabolic stability |

Emerging and Non Biological Applications of 4 Cyclopentyloxy Benzohydrazide and Its Derivatives

Applications in Materials Science